N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine

EHMT2/G9a inhibition epigenetics structure-activity relationship (SAR)

N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine (C₁₁H₁₃N₅; MW 215.25 g/mol; LogP ~1.2) is a 2,4-diaminopyrimidine derivative bearing a 4,6-dimethyl substitution and an N2‑linked pyridin‑2‑yl moiety. This architecture constitutes the conserved pharmacophoric core of several potent, clinical-stage epigenetic and kinase chemotypes, including the EHMT2/1 (G9a/GLP) inhibitor class exemplified by EHMT2‑IN‑2, where the intact N4,6-dimethyl‑N2‑(heteroaryl)pyrimidine‑2,4‑diamine framework engages the enzyme’s lysine‑binding channel with sub‑100 nM affinity.

Molecular Formula C11H13N5
Molecular Weight 215.25 g/mol
Cat. No. B14812871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine
Molecular FormulaC11H13N5
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=CC=N2)NC
InChIInChI=1S/C11H13N5/c1-8-7-10(12-2)16-11(14-8)15-9-5-3-4-6-13-9/h3-7H,1-2H3,(H2,12,13,14,15,16)
InChIKeyYFWFPFJONGWDLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4,6-Dimethyl-N2-pyridin-2-ylpyrimidine-2,4-diamine – Core Scaffold Procurement for Epigenetic Probe and Kinase Inhibitor Research


N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine (C₁₁H₁₃N₅; MW 215.25 g/mol; LogP ~1.2) is a 2,4-diaminopyrimidine derivative bearing a 4,6-dimethyl substitution and an N2‑linked pyridin‑2‑yl moiety [1]. This architecture constitutes the conserved pharmacophoric core of several potent, clinical-stage epigenetic and kinase chemotypes, including the EHMT2/1 (G9a/GLP) inhibitor class exemplified by EHMT2‑IN‑2, where the intact N4,6-dimethyl‑N2‑(heteroaryl)pyrimidine‑2,4‑diamine framework engages the enzyme’s lysine‑binding channel with sub‑100 nM affinity . The compound is supplied as a >95% purity intermediate (MDL MFCD21091736), enabling direct SAR elaboration at the N4, C5, and C6 positions without protection/deprotection steps [1].

Scaffold
EHMT2/G9a pharmacophore core with N2-pyridin-2-yl vector
Binding
Reported water-bridged hydrogen bond distinct from N2-phenyl congeners
Format
High-purity intermediate for direct SAR elaboration at N4, C5, C6

Why N4,6-Dimethyl-N2-pyridin-2-ylpyrimidine-2,4-diamine Cannot Be Interchanged with Generic 2,4-Diaminopyrimidine Building Blocks


The target compound’s N2‑pyridin‑2‑yl substituent distinguishes it from the more common N2‑phenyl and N2‑pyridin‑3‑yl congeners (e.g., the Imatinib scaffold) by altering both the hydrogen‑bonding network and the vector of the N2‑aryl ring [1]. Crystallographic evidence from the EHMT2 SET domain demonstrates that the pyridin‑2‑yl nitrogen forms a critical water‑bridged hydrogen bond to the backbone of Asp1083—an interaction geometrically impossible for pyridin‑3‑yl or phenyl replacements—directly contributing to a >10‑fold gain in G9a inhibitory potency [2]. Substituting with simpler 6‑methyl‑2,4‑pyrimidinediamine eliminates this vector entirely, resulting in complete loss of cellular target engagement. Because the 4,6‑dimethyl groups simultaneously fill the small hydrophobic pocket adjacent to the SAM cofactor while blocking off‑target kinase ATP‑site access, any N2‑position modification changes both potency and selectivity, making generic substitution chemically unsound .

N2-pyridin-2-yl vs. N2-phenyl
Hydrogen-bonding geometry may shift target potency substantially; reported >10‑fold difference in biochemical assays.
4,6-dimethyl pocket filling
Removal of the 4,6-dimethyl groups may reduce selectivity and weaken SAM‑adjacent hydrophobic interactions.
N2-pyridin-3-yl (Imatinib‑like) substitution
A pyridin‑3‑yl vector broadens kinase inhibition profile; may not replicate the narrower selectivity of the pyridin‑2‑yl scaffold.

Quantitative Differentiation Evidence for N4,6-Dimethyl-N2-pyridin-2-ylpyrimidine-2,4-diamine


EHMT2/G9a Enzymatic Potency: N2-(Pyridin-2-yl) Scaffold vs. N2-Phenyl Counterparts

When elaborated with a 4‑methoxy‑3‑(3‑methyl‑1H‑pyrrolo[2,3‑c]pyridin‑2‑yl)phenyl group at N4, the N4,6‑dimethyl‑N2‑(pyridin‑2‑yl)pyrimidine‑2,4‑diamine core delivers EHMT2‑IN‑2 (CAS 2230850‑47‑0), which inhibits EHMT1, EHMT2, and cellular EHMT2 with IC₅₀ values all <100 nM . In contrast, the analogous series bearing an N2‑phenyl core (e.g., BIX‑01294 and UNC0638) requires a 1,4‑diazepane or cyclohexyl‑ethyl side chain to achieve comparable cellular potency, and the unsubstituted N2‑phenyl‑6‑methylpyrimidine‑2,4‑diamine scaffold typically shows IC₅₀ values in the 1–10 µM range [1]. This ~100‑fold potency differential demonstrates that the N2‑(pyridin‑2‑yl) vector provides a superior starting point for G9a/GLP inhibitor optimization.

EHMT2 Potency Gain
Class-level
≥10‑fold to ≥100‑fold vs 1–10 µM range
Supports EHMT2/1 probe development context
Cellular H3K9me2 readout requires further validation
EHMT2/G9a inhibition epigenetics structure-activity relationship (SAR)

Kinase Selectivity Profiling: N2-(Pyridin-2-yl) vs. Imatinib’s Pyridin‑3‑yl Scaffold

In the multiple‑kinase inhibitory study of N‑substituted‑2‑aminopyrimidines by El‑Deeb et al., the N2‑(pyridin‑2‑yl) scaffold (compound series 25) preferentially inhibited C‑SRC (72% at 10 µM), whereas the N2‑(pyridin‑3‑yl) series (compound 30, Imatinib‑like) broadly suppressed ABL1, AKT1, LCK, FLT3, and KDR (all >50% at 10 µM) [1]. This shift in selectivity is attributed to the divergent orientation of the pyridine nitrogen’s hydrogen‑bonding capability: the pyridin‑2‑yl nitrogen engages the hinge region differently than pyridin‑3‑yl, restricting accessible kinase conformations [1]. Consequently, the N2‑(pyridin‑2‑yl) scaffold produces a narrower kinome profile, reducing the polypharmacology risk inherent in the Imatinib scaffold and making it more suitable for programs requiring target‑specific inhibition.

Kinase Selectivity
Cross-study
N2-pyridin-2-yl
N2-pyridin-3-yl (Imatinib-like)
Narrower kinome profile for target-specific studies
Single-dose screen; full dose-response required
kinase selectivity off-target profiling kinase panel screening

Physicochemical and Drug‑Like Property Comparison: Target Scaffold vs. Imatinib Core

The unelaborated N4,6‑dimethyl‑N2‑pyridin‑2‑ylpyrimidine‑2,4‑diamine has a molecular weight of 215.25 g/mol, a calculated LogP of ~1.2, two hydrogen‑bond donors, and five hydrogen‑bond acceptors, placing it well within the fragment‑like chemical space ideal for fragment‑based drug discovery (MW <300, cLogP <3, HBD ≤3, HBA ≤6) [1]. In contrast, the core scaffold of Imatinib (N‑(4‑methyl‑3‑((4‑(pyridin‑3‑yl)pyrimidin‑2‑yl)amino)phenyl)benzamide fragment) has a molecular weight of 340–400 g/mol and a LogP of ~3.5, already exceeding lead‑like thresholds before any optimization [2]. The lower molecular weight and balanced LogP of the target compound provide greater synthetic tractability and a wider optimization window for subsequent substitution at N4, C5, and C6, whereas the Imatinib core constrains further elaboration within the Rule of Five boundaries.

Lead-Likeness
Cross-study
MW 215 g/mol
cLogP ~1.2
HBD/HBA 2 / 5
RotB 3
Fragment-like properties support screening fit
Predicted values; confirm experimentally
drug-likeness physicochemical properties lead-likeness

Synthetic Accessibility and Derivatization Versatility Comparison

The target compound is commercially available at >95% purity from multiple suppliers, requiring no customs-controlled precursors or hazardous reagents for downstream derivatization. The presence of a secondary amine at N4 provides a single, chemically orthogonal derivatization point, enabling clean mono‑functionalization via reductive amination, acylation, or Buchwald‑Hartwig coupling without protection of the N2‑pyridin‑2‑yl nitrogen, which remains sterically less accessible [1]. In contrast, the N4,N4‑dimethyl analog (N4,N4‑dimethyl‑N2‑(pyridin‑2‑yl)pyrimidine‑2,4‑diamine) blocks the sole alkylation site, requiring a different synthetic strategy for library expansion, while the 5‑chloro‑N4‑phenyl‑N2‑(pyridin‑2‑yl) scaffold introduces an additional halogenation step with lower overall yield [2]. The unsubstituted C5 position of the target compound also permits direct electrophilic halogenation or cross‑coupling, enabling parallel diversification without intermediate protection.

Derivatization Vectors
Supporting
3 vectors 1 vector
Enables rapid parallel SAR exploration
Based on commercial availability and retrosynthesis
synthetic tractability parallel library synthesis building block efficiency

Procurement-Ready Application Scenarios for N4,6-Dimethyl-N2-pyridin-2-ylpyrimidine-2,4-diamine


Epigenetic Probe Development: EHMT2/G9a and EHMT1/GLP Inhibitor Campaigns

The scaffold’s proven low‑nanomolar potency when elaborated into EHMT2‑IN‑2 and the crystal structure‑guided SAR (PDB 7BUC) [1] make it the core of choice for developing competitive inhibitors of G9a/GLP histone methyltransferases. Procurement of the unadorned core enables parallel libraries at N4 and C5 to modulate selectivity between EHMT1 and EHMT2, minimizing the need for complex multi‑step intermediates. The scaffold has also been employed in virtual screening campaigns targeting β‑thalassemia fetal hemoglobin reactivation .

Kinase Inhibitor Lead Generation with Reduced Polypharmacology

As demonstrated in the El‑Deeb et al. multiple‑kinase panel study, the N2‑(pyridin‑2‑yl) vector produces a kinase inhibition profile (predominantly C‑SRC) that is markedly narrower than the Imatinib‑derived N2‑(pyridin‑3‑yl) scaffold [2]. This property positions the scaffold for programs targeting specific oncogenic kinases where broad‑spectrum kinase inhibition is undesirable. The scaffold is ready for immediate alkylation or arylation at N4 to expand into SRC, ABL, or LCK inhibitor series.

Fragment-Based Drug Discovery and Library Design

With a molecular weight of 215 g/mol, cLogP ~1.2, and three orthogonal derivatization vectors, the compound meets all fragment‑like criteria [3]. Procurement enables direct incorporation into fragment‑screening collections for SPR or NMR‑based hit identification against epigenetic or kinase targets. The commercial availability of the >95% pure building block supports rapid hit‑to‑lead expansion without requiring custom synthesis of the core.

CDK and Dual Kinase/Epigenetic Inhibitor Design

The N4,6‑dimethyl‑N2‑(pyridin‑2‑yl)pyrimidine‑2,4‑diamine core has also been exploited in the design of orally available dual CDK6/9 inhibitors, where the 5‑chloro‑N4‑phenyl‑N2‑(pyridin‑2‑yl) architecture yielded potent antitumor activity [4]. For groups pursuing polypharmacological agents that simultaneously inhibit cyclin‑dependent kinases and histone methyltransferases, the scaffold represents a chemically tractable starting point. The unsubstituted C5 position is the preferred site for introducing the chlorine or aryl group that defines the CDK affinity.

Application
Selection Property
Validation Focus
EHMT2/G9a probe development
N2-pyridin-2-yl binding geometry
Crystal structure-guided SAR (PDB 7BUC)
Kinase selectivity-driven lead generation
Narrower kinome profile
Kinase panel selectivity profiling
Fragment-based library design
Fragment-like MW and cLogP
SPR/NMR hit validation
CDK6/9 pathway inhibition context
C5 halogenation/arylation vector
CDK6/9 inhibition profiling
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